molecular formula C26H28O5 B1448317 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose CAS No. 77943-33-0

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

Cat. No. B1448317
CAS RN: 77943-33-0
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-SSUZURRFSA-N
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Description

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a complex chemical compound with promising utility in drug development for multiple illnesses . Its potential as a molecular framework for the construction of antiviral and anticancer agents has been rigorously examined and studied .


Molecular Structure Analysis

The molecular formula of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is C26H28O5 . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 .

Scientific Research Applications

  • Synthesis of Imino-L-arabinitol-C-glycosyl Compounds

    • Field : Organic Chemistry
    • Application Summary : In ongoing research directed towards iminosugars, the alpha and beta forms of 2,3,5-Tri-O-benzyl-D-xylofuranose were used to prepare imino-L-arabinitol-C-glycosyl compounds as simplified UDP-Gal f-transferase inhibitors .
    • Method of Application : The method involves the synthesis and crystallization of 2,3,5-Tri-O-benzyl-D-xylofuranose .
    • Results : The research is ongoing, and the results are not yet fully published .
  • Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside

    • Field : Carbohydrate Chemistry
    • Application Summary : An efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, a widely used building block in carbohydrate chemistry, is described .
    • Method of Application : The key step is the selective debenzylation-acetylation of perbenzylated beta-glucose using ZnCl2-Ac2O-HOAc .
    • Results : This approach was also used to affect an efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside .
  • Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

    • Field : Organic Chemistry
    • Application Summary : The synthesis and crystallization of 2,3,5-Tri-O-benzyl-d-xylofuranose permitted researchers to isolate the alpha anomer with a small contamination of the beta form .
    • Method of Application : The method involves the synthesis and crystallization of 2,3,5-Tri-O-benzyl-d-xylofuranose .
    • Results : The first crystallographic structure obtained in the P 2 1 2 1 2 1 space group was determined at 100 K up to a resolution of sin θ max /λ = 0.71 Å −1 and refined to an R 1 value of 0.0171 with a Hirshfeld atom refinement (HAR) approach .
  • Synthesis of Benzoylthiophenes

    • Field : Pharmaceutical Chemistry
    • Application Summary : Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
    • Method of Application : The method involves the synthesis of benzoylthiophenes .
    • Results : The results of this research are not yet fully published .
  • Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

    • Field : Organic Chemistry
    • Application Summary : The synthesis and crystallization of 2,3,5-Tri-O-benzyl-d-xylofuranose permitted researchers to isolate the alpha anomer with a small contamination of the beta form .
    • Method of Application : The method involves the synthesis and crystallization of 2,3,5-Tri-O-benzyl-d-xylofuranose .
    • Results : The first crystallographic structure obtained in the P 2 1 2 1 2 1 space group was determined at 100 K up to a resolution of sin θ max /λ = 0.71 Å −1 and refined to an R 1 value of 0.0171 with a Hirshfeld atom refinement (HAR) approach .
  • Synthesis of Benzoylthiophenes

    • Field : Pharmaceutical Chemistry
    • Application Summary : Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
    • Method of Application : The method involves the synthesis of benzoylthiophenes .
    • Results : The results of this research are not yet fully published .

Future Directions

Given its potential utility in drug development for multiple illnesses, future research may continue to explore the applications of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose in the construction of antiviral and anticancer agents .

properties

IUPAC Name

(2S,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKDJMXBBFKKG-SSUZURRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Reactant of Route 2
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Reactant of Route 3
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Reactant of Route 4
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Reactant of Route 5
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Reactant of Route 6
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

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